
3-bromo-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-bromo-1H-indole-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-1H-indole-2-carboxamide have been extensively studied. It has been reported to have cytotoxic effects on cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been reported to have antifungal and antibacterial effects by inhibiting the growth of certain microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity towards certain enzymes such as HDAC. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-bromo-1H-indole-2-carboxamide is its potential toxicity towards normal cells. Therefore, careful evaluation of its toxicity and safety profile is necessary before its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-1H-indole-2-carboxamide. One of the directions is the development of more potent and selective analogs of the compound for use in cancer therapy. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Furthermore, the study of its potential use in other diseases such as inflammatory and infectious diseases is also an area of future research.
Synthesemethoden
The synthesis of 3-bromo-1H-indole-2-carboxamide can be achieved by several methods. One of the commonly used methods is the reaction of 3-bromoindole with cyanamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C for several hours. Another method involves the reaction of 3-bromoindole with carbonyldiimidazole (CDI) in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane (DCM) at room temperature for several hours.
Wissenschaftliche Forschungsanwendungen
3-bromo-1H-indole-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. Furthermore, it has been reported to have anti-inflammatory and analgesic properties. In addition to its medicinal properties, 3-bromo-1H-indole-2-carboxamide has been studied for its potential use in organic synthesis as a building block for the synthesis of various compounds.
Eigenschaften
IUPAC Name |
3-bromo-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-3-1-2-4-6(5)12-8(7)9(11)13/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMYZFAOYIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)
![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)
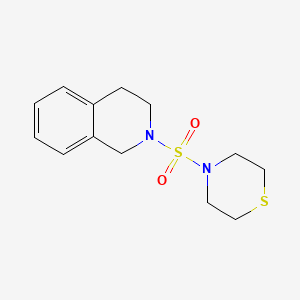
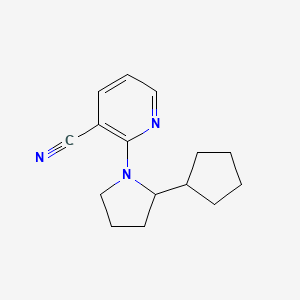
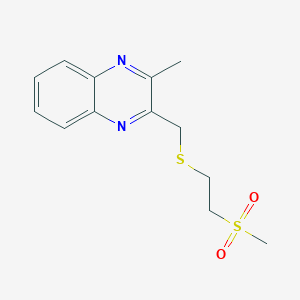

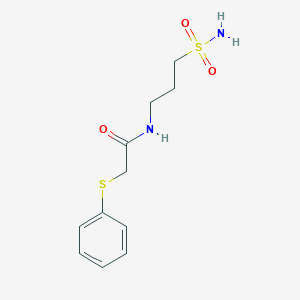
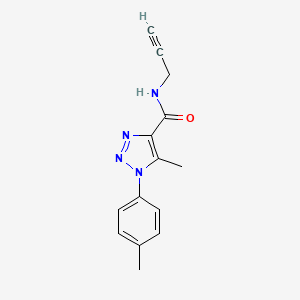

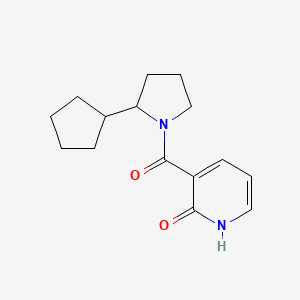
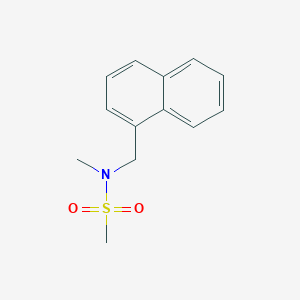
![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)